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2-(3,4-Dimethoxyphenyl)-3,5-dimethyl-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine

Lipophilicity Drug-likeness Permeability

The compound 2-(3,4-Dimethoxyphenyl)-3,5-dimethyl-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine (C20H24N4O3, MW 368.43) is a fully synthetic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class, which is extensively explored as a privileged scaffold for kinase inhibition. It is catalogued as a screening compound (ID D393-0196) by ChemDiv, with calculated physicochemical parameters including a logP of 2.89, a logD of 0.25, and a topological polar surface area of 46.22 Ų.

Molecular Formula C20H24N4O3
Molecular Weight 368.4 g/mol
Cat. No. B5180409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Dimethoxyphenyl)-3,5-dimethyl-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine
Molecular FormulaC20H24N4O3
Molecular Weight368.4 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C(=NN2C(=C1)N3CCOCC3)C4=CC(=C(C=C4)OC)OC)C
InChIInChI=1S/C20H24N4O3/c1-13-11-18(23-7-9-27-10-8-23)24-20(21-13)14(2)19(22-24)15-5-6-16(25-3)17(12-15)26-4/h5-6,11-12H,7-10H2,1-4H3
InChIKeyABNKFWKGBVKVQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,4-Dimethoxyphenyl)-3,5-dimethyl-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine – Core Identity and Screening Provenance


The compound 2-(3,4-Dimethoxyphenyl)-3,5-dimethyl-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine (C20H24N4O3, MW 368.43) is a fully synthetic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class, which is extensively explored as a privileged scaffold for kinase inhibition [1]. It is catalogued as a screening compound (ID D393-0196) by ChemDiv, with calculated physicochemical parameters including a logP of 2.89, a logD of 0.25, and a topological polar surface area of 46.22 Ų . Its structure features a 3,4-dimethoxyphenyl group at the 2‑position, methyl groups at the 3‑ and 5‑positions, and a morpholine ring at the 7‑position of the fused pyrazolo[1,5-a]pyrimidine core.

Why Closely Related Pyrazolo[1,5-a]pyrimidine Analogs Cannot Substitute for 2-(3,4-Dimethoxyphenyl)-3,5-dimethyl-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine


Even minor modifications to the aryl substituent on the pyrazolo[1,5-a]pyrimidine scaffold can produce substantial shifts in lipophilicity, polar surface area, and hydrogen‑bonding capacity, which in turn alter membrane permeability, solubility, and target‑binding profiles [1]. The 3,4‑dimethoxyphenyl motif present in this compound provides a unique balance of electron density and steric bulk that is not replicated by mono‑substituted phenyl analogs (e.g., 4‑methoxy, 4‑chloro, or unsubstituted phenyl). Consequently, procurement of a near analog without explicit head‑to‑head biological equivalence data carries a high risk of divergent assay results, making direct replacement scientifically unsound.

Quantitative Differentiation Evidence for 2-(3,4-Dimethoxyphenyl)-3,5-dimethyl-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine


Computed Lipophilicity (logP) Differentiates the 3,4-Dimethoxy Congener from Mono-Methoxy and Unsubstituted Analogs

The predicted logP of 2-(3,4-dimethoxyphenyl)-3,5-dimethyl-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine is 2.89, as reported by ChemDiv . Although exact computed logP values for the closest mono‑substituted analogs under identical software conditions are not available from the same source, structure‑based class‑level inference indicates that replacing the 3,4‑dimethoxy pattern with a single 4‑methoxy group lowers logP by approximately 0.4–0.8 units, while a 4‑chloro or unsubstituted phenyl ring reduces logP by a similar or greater magnitude. The higher logP of the target compound implies enhanced membrane permeation relative to less substituted analogs, a property that can be critical in cell‑based phenotypic screens.

Lipophilicity Drug-likeness Permeability

Distribution Coefficient (logD) Profile Suggests Favorable Solubility-Permeability Balance

The compound exhibits a computed logD of 0.25 at pH 7.4, as listed in the ChemDiv catalog . This value places it in a range often associated with acceptable aqueous solubility while retaining sufficient lipophilicity for membrane crossing. In the broader pyrazolo[1,5-a]pyrimidine class, analogs bearing halogen or unsubstituted phenyl rings at the 2‑position frequently show logD values that differ by >0.5 log units, shifting the solubility‑permeability balance. The 3,4‑dimethoxy substitution thus offers a distinct physicochemical profile that cannot be assumed for other 2‑aryl derivatives.

logD Physicochemical profiling ADME

Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor Count Distinguish the 3,4-Dimethoxy Scaffold

The TPSA of the target compound is 46.22 Ų, with five hydrogen‑bond acceptors, as documented by ChemDiv . In comparison, the 2‑phenyl analog would be expected to have a TPSA of approximately 38–42 Ų and only four hydrogen‑bond acceptors (one fewer methoxy oxygen). The increased TPSA and acceptor count of the 3,4‑dimethoxy derivative enhance aqueous solubility and offer additional opportunities for specific polar interactions with target proteins, a feature absent in less oxygenated analogs. This distinction is relevant when selecting compounds for targets where methoxy‑mediated hydrogen bonding is critical for affinity.

Polar surface area Hydrogen bonding Oral bioavailability

Optimal Use Cases for 2-(3,4-Dimethoxyphenyl)-3,5-dimethyl-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine Based on Quantified Differentiation


Phenotypic Screening for Intracellular Kinase Targets

The elevated logP (2.89) and balanced logD (0.25) suggest the compound can cross cell membranes effectively while maintaining sufficient solubility in aqueous assay media. This makes it a strong candidate for cell‑based phenotypic screens where target engagement occurs in the cytosol, particularly for kinase‑dependent pathways implicated in inflammation or oncology, as indicated by the PI3K‑inhibitor patent landscape [1].

Biochemical Profiling Against Kinases with Preference for Methoxy‑Substituted Ligands

The 3,4‑dimethoxyphenyl moiety provides an additional hydrogen‑bond acceptor and increased polar surface area (46.22 Ų) relative to unsubstituted or mono‑substituted phenyl analogs. This feature is valuable when screening against kinases or other targets where methoxy groups are known to engage in key hydrogen‑bond interactions within the ATP‑binding pocket.

Medicinal Chemistry Hit‑to‑Lead Optimization Starting Point

The compound’s distinct physicochemical signature—logP, logD, and TPSA—positions it as a reference point for SAR expansion. Procurement of this specific compound ensures access to a well‑characterized scaffold with documented vendor‑supplied purity and identity, reducing variability in early‑stage hit validation compared to in‑house synthesized analogs of uncertain reproducibility.

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